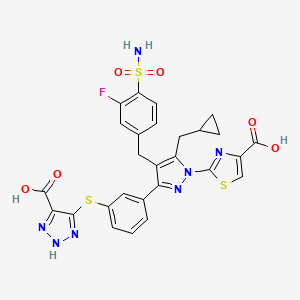
Ldha-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ldha-IN-5 is a small molecule inhibitor specifically targeting lactate dehydrogenase A (LDHA). LDHA is an enzyme that plays a crucial role in the glycolysis pathway, converting pyruvate to lactate. Inhibiting LDHA can disrupt this metabolic pathway, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ldha-IN-5 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity towards LDHA.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput screening to identify the most efficient conditions .
Chemical Reactions Analysis
Types of Reactions
Ldha-IN-5 primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can be employed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Ldha-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of LDHA and its effects on metabolic pathways.
Biology: Helps in understanding the role of LDHA in cellular metabolism and its implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in tumors that exhibit high glycolytic activity.
Industry: Utilized in the development of diagnostic assays and as a lead compound in drug discovery programs.
Mechanism of Action
Ldha-IN-5 exerts its effects by binding to the active site of LDHA, inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to lactate, disrupting the glycolytic pathway. The compound’s molecular targets include key residues in the active site of LDHA, and its action leads to an accumulation of pyruvate and a decrease in lactate production. This metabolic disruption can induce cell death in cancer cells that rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
Similar Compounds
Compound 6: Another LDHA inhibitor identified through virtual screening and molecular dynamics simulations.
FX11: A well-known LDHA inhibitor that has been studied extensively for its anti-cancer properties.
Nedosiran: A compound that reduces LDHA levels via RNA interference, used in the treatment of hyperoxaluria.
Uniqueness of Ldha-IN-5
This compound stands out due to its high specificity and binding affinity towards LDHA. Unlike some other inhibitors, it has shown promising results in preclinical studies, demonstrating significant inhibition of tumor growth with minimal toxicity .
Properties
Molecular Formula |
C27H22FN7O6S3 |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
2-[3-[3-[(5-carboxy-2H-triazol-4-yl)sulfanyl]phenyl]-5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C27H22FN7O6S3/c28-18-9-14(6-7-21(18)44(29,40)41)8-17-20(10-13-4-5-13)35(27-30-19(12-42-27)25(36)37)33-22(17)15-2-1-3-16(11-15)43-24-23(26(38)39)31-34-32-24/h1-3,6-7,9,11-13H,4-5,8,10H2,(H,36,37)(H,38,39)(H2,29,40,41)(H,31,32,34) |
InChI Key |
HESBKZYQLSNUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC(=CC=C4)SC5=NNN=C5C(=O)O)CC6=CC(=C(C=C6)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















